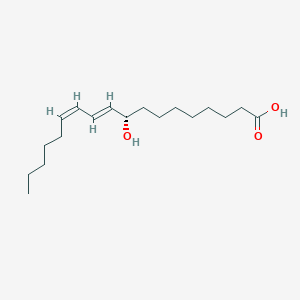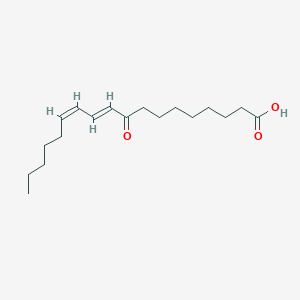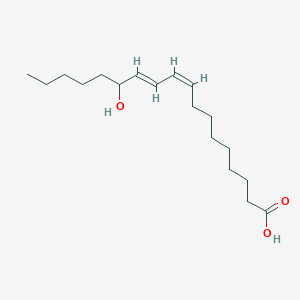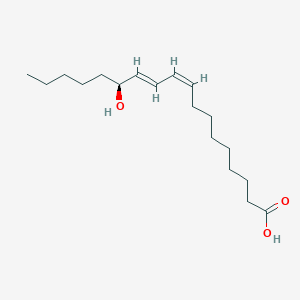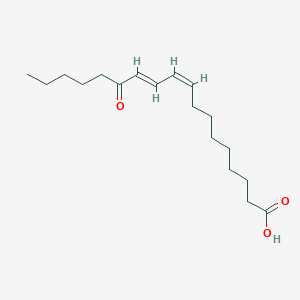![molecular formula C7H13N3O B163681 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL CAS No. 130267-10-6](/img/structure/B163681.png)
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (TACD) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a pharmacological agent. TACD is a bicyclic organic compound that contains a triazole ring and a piperidine ring, making it a unique and versatile molecule.
Wirkmechanismus
The exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood. However, it is believed that 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemische Und Physiologische Effekte
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have analgesic effects, as well as anti-tumor and anti-cancer properties. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have antiviral activity against HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is that it is relatively easy to synthesize, and can be obtained in good yields. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. However, there are also limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments. For example, the exact mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. One area of research could be to further investigate the mechanism of action of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, in order to better understand how it exerts its pharmacological effects. Additionally, more research could be done to explore the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antidepressant and anxiolytic agent. Finally, more research could be done to investigate the potential use of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL as an antiviral agent, particularly against other viruses besides HIV-1 and hepatitis C virus.
Conclusion:
In conclusion, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL (1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL) is a unique and versatile molecule that has shown potential as a pharmacological agent in various scientific research applications. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, anti-tumor, and anti-cancer properties. While there are limitations to using 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL in lab experiments, there are also a number of future directions for research on 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL, including further investigation of its mechanism of action, and its potential use as an antidepressant, anxiolytic, and antiviral agent.
Synthesemethoden
The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL involves the reaction of 1,3-diaminopropane with ethyl acrylate in the presence of sodium ethoxide. This reaction leads to the formation of a bicyclic intermediate, which is then cyclized to form 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL. The synthesis of 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL is a relatively straightforward process, and the compound can be obtained in good yields.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has shown potential as a pharmacological agent in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has also been shown to have antiviral activity against HIV-1 and hepatitis C virus. Additionally, 1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL has been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
CAS-Nummer |
130267-10-6 |
|---|---|
Produktname |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL |
Molekularformel |
C7H13N3O |
Molekulargewicht |
155.2 g/mol |
IUPAC-Name |
1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ol |
InChI |
InChI=1S/C7H13N3O/c11-7-1-8-4-9(2-7)6-10(3-7)5-8/h11H,1-6H2 |
InChI-Schlüssel |
RKIKTSTYLUCZGR-UHFFFAOYSA-N |
SMILES |
C1C2(CN3CN1CN(C2)C3)O |
Kanonische SMILES |
C1C2(CN3CN1CN(C2)C3)O |
Synonyme |
1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-ol(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)
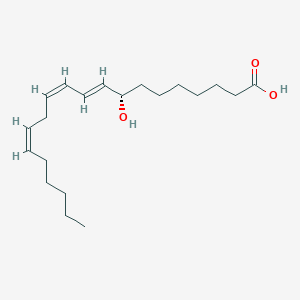
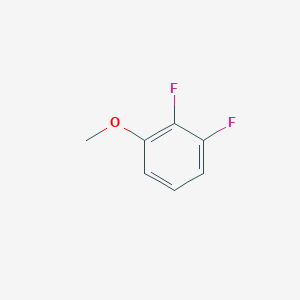

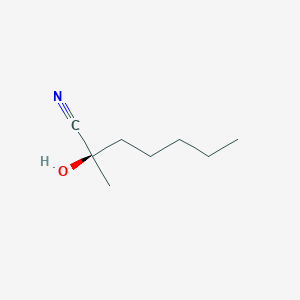
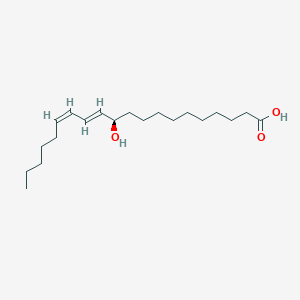
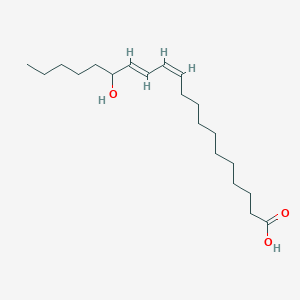
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
